molecular formula C18H20ClN3O3S B001142 Rosiglitazone hydrochloride CAS No. 302543-62-0

Rosiglitazone hydrochloride

Cat. No. B001142
M. Wt: 393.9 g/mol
InChI Key: XRSCTTPDKURIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of rosiglitazone involves a scalable four-step route starting from 4-fluoro benzaldehyde, 2,4-thiazolidinedione, and 2-chloro pyridine as key reactants, leading to an overall better yield. This method showcases a significant improvement in terms of yield and operational simplicity, making it a viable option for industrial-scale production (Jawale, Pratap, & Mane, 2012). Another approach involves reactions including Williamson reaction, condensation, and hydrogenation, further simplifying the synthesis and purification processes, which indicates the feasibility of this synthetic scheme under mild conditions with high yield and simplicity (Qin, 2003).

Molecular Structure Analysis

Rosiglitazone's effectiveness as an antidiabetic agent is attributed to its selective activation of PPARγ. The molecular interactions between rosiglitazone and PPARγ involve specific binding that influences the transcription of genes responsible for glucose and lipid metabolism, showcasing the drug's targeted action at the molecular level. The detailed mechanism by which rosiglitazone interacts with PPARγ highlights its role in modulating metabolic pathways critical for the management of type 2 diabetes.

Chemical Reactions and Properties

Rosiglitazone undergoes various metabolic reactions in the human body, primarily involving cytochrome P450 enzymes such as CYP2C8 and CYP2C9, which are responsible for its hydroxylation and N-demethylation. These metabolic pathways are crucial for the drug's pharmacokinetics and its overall therapeutic effect. The identification of these enzymes plays a significant role in understanding rosiglitazone's metabolism and potential drug-drug interactions (Baldwin, Clarke, & Chenery, 2001).

Scientific Research Applications

  • Neuroprotection in Parkinson’s Disease : Schintu et al. (2009) found that Rosiglitazone hydrochloride can prevent motor and olfactory dysfunctions and loss of tyrosine hydroxylase-positive cells in a chronic Parkinson's disease mouse model (Schintu et al., 2009).

  • Gene Expression in Human Adipose Tissue : Kolak et al. (2007) reported that Rosiglitazone treatment increases expression of genes involved in triacylglycerol storage and reduces inflammation in human adipose tissue of patients with type 2 diabetes (Kolak et al., 2007).

  • Anti-depressive Effect : Zhao et al. (2017) demonstrated that Rosiglitazone promotes autophagy in neurons and inhibits excessive astrocyte apoptosis, playing an anti-depressive role in both in vivo and in vitro depressive models (Zhao et al., 2017).

  • Improving Insulin Sensitivity and Vascular Function : Wong et al. (2011) observed that Rosiglitazone, a PPARα agonist, improves insulin sensitivity and restores normal vascular function in diabetic mice (Wong et al., 2011).

  • Anticancer Potential : Anwar et al. (2015) found that Rosiglitazone acts as an anticancer drug by inhibiting DNA synthesis, potentially benefiting patients with hepatocellular carcinoma (Anwar et al., 2015).

  • Treatment in Polycystic Ovary Syndrome (PCOS) : Cataldo et al. (2001) reported that Rosiglitazone treatment improved insulin sensitivity, lowered serum free testosterone, and resulted in spontaneous ovulation and conception in a woman with PCOS (Cataldo et al., 2001).

  • Reducing Markers of Endothelial Cell Activation : Sidhu et al. (2003) showed that Rosiglitazone significantly reduces markers of endothelial cell activation and levels of acute-phase reactants in non-diabetic coronary artery disease patients (Sidhu et al., 2003).

  • Improvement in Glycaemic Control in Type 2 Diabetes : Patel et al. (1999) observed that Rosiglitazone hydrochloride improves glycaemic control in patients with type 2 diabetes (Patel et al., 1999).

  • Reducing Acute Lung Injury : Liu et al. (2005) found that Rosiglitazone significantly reduces acute lung injury in endotoxemic rats (Liu et al., 2005).

  • Reducing Incidence of Type 2 Diabetes : Gerstein et al. (2006) reported that Rosiglitazone substantially reduces incident type 2 diabetes and increases the likelihood of regression to normoglycaemia in adults with impaired fasting glucose or impaired glucose tolerance (Gerstein et al., 2006).

Safety And Hazards

Rosiglitazone and other similar medications for diabetes may cause or worsen congestive heart failure . It’s important to tell your doctor if you have or have ever had congestive heart failure, especially if your heart failure is so severe that you must limit your activity .

Relevant Papers There are several relevant papers on Rosiglitazone. One paper conducted a systematic review and meta-analysis of the effects of Rosiglitazone treatment on cardiovascular risk and mortality . Another paper discussed the rise and fall of Rosiglitazone .

properties

IUPAC Name

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSCTTPDKURIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432078
Record name Rosiglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosiglitazone hydrochloride

CAS RN

302543-62-0
Record name Rosiglitazone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosiglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSIGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione (6.0 g) and propan-2-ol (120 ml) was stirred and heated to 50° C. under a nitrogen atmosphere. A solution of hydrogen chloride in propan-2-ol (5-6 N, 5.0 ml) was added and the stirred mixture warmed to 70° C., at which point a clear solution was observed. After cooling to 45° C. over a period of one hour the resulting cloudy solution was warmed to 60° C. and maintained at this temperature for a period of 1 hour. The resulting thick white suspension was cooled to 30° C. and the solid product collected by filtration, washed with propan-2-ol (25 ml) and dried under vacuum, over phosphorus pentoxide for 16 hours to give the title compound as a white crystalline solid (5.7 g).
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosiglitazone hydrochloride
Reactant of Route 2
Reactant of Route 2
Rosiglitazone hydrochloride
Reactant of Route 3
Rosiglitazone hydrochloride
Reactant of Route 4
Reactant of Route 4
Rosiglitazone hydrochloride
Reactant of Route 5
Rosiglitazone hydrochloride
Reactant of Route 6
Rosiglitazone hydrochloride

Citations

For This Compound
71
Citations
J Yu, K Ma, J Qi, G Jin, Y Wang, S Fang, G Li - Clinical therapeutics, 2008 - Elsevier
… of rosiglitazone 4-mg tablets—rosiglitazone hydrochloride (test) and rosiglitazone maleate (reference… , a single 4-mg dose of rosiglitazone hydrochloride appeared to be bioequivalent to …
Number of citations: 10 www.sciencedirect.com
X Pan, J Li, R Gan, X Hu - Saudi Pharmaceutical Journal, 2015 - Elsevier
… It is not good for the absorption of rosiglitazone, since the solubility of rosiglitazone or rosiglitazone hydrochloride is less than that of rosiglitazone sodium in the aqueous medium and …
Number of citations: 26 www.sciencedirect.com
N Sultana, N Shafi, MS Arayne… - Journal of …, 2011 - academic.oup.com
… liquid chromatographic (HPLC) method is developed and validated for the simultaneous determination of diltiazem, metformin, pioglitazone, and rosiglitazone hydrochloride in raw …
Number of citations: 51 academic.oup.com
B GOWRAMMA, SN MEYYANATHAN… - Asian J Pharm Clin …, 2019 - researchgate.net
… Rosiglitazone hydrochloride is chemically known as rosiglitazone (RS)5-[4-(2-[methyl (pyridin-2-yl)amino]… 2) at which the maximum absorbance showed for rosiglitazone hydrochloride. …
Number of citations: 4 www.researchgate.net
Y Du, Q Li, C Wu, Y Zhang - Se pu= Chinese Journal of …, 2015 - europepmc.org
… (nateglinide, pioglitazone hydrochloride, gliquidone, gliclazide, glipizide, glibenclamide, metformin hydrochloride, repaglinide, phenformin hydrochloride, rosiglitazone hydrochloride, …
Number of citations: 16 europepmc.org
W Wang, R Ding, Q LI, Y QI - China Pharmacy, 2018 - pesquisa.bvsalud.org
… The liner ranges of carbamazepine,venlafaxine hydrochloride,rosiglitazone hydrochloride and nifedipine were 2.00-2 000.00 (r=0.995 9,n=5),2.12-2 120.00(r=0.990 5,n=5),2.00-2 …
Number of citations: 2 pesquisa.bvsalud.org
XQ Gao, HW Li, X Ling, YH Qiu, Y Gao… - Asian Pacific journal of …, 2013 - Elsevier
OBJECTIVE: To explore mechanism and protective effect of rosiglitazone on myocardial ischemia reperfusion (I/R) injury. METHODS: A total of 48 male Japanese white big-ear rabbits …
Number of citations: 20 www.sciencedirect.com
Y Cheng, L Cong, X Qu, J Zhao, J Chen, P Li, W Shi… - Microchimica Acta, 2023 - Springer
… Our study suggests that rosiglitazone hydrochloride (RH) may be a potential drug for diabetic patients with breast cancer, while the anti-cancer effect of metformin hydrochloride (MH) is …
Number of citations: 1 link.springer.com
BY LIU - Chinese Pharmaceutical Journal, 2017 - pesquisa.bvsalud.org
… Randomly dividing the mice into 5 groups model group, rosiglitazone hydrochloride group, low-, moderate-and high-dose groups of Polygonum capitatum (5,10,20 g·kg-1), make the db/…
Number of citations: 2 pesquisa.bvsalud.org
HD Je, SY Park, AL Barber, UD Sohn - Archives of pharmacal research, 2007 - Springer
The present study was undertaken to determine whether rosiglitazone treatment influences on the agonist-induced or spontaneous regulation of vascular smooth muscle contraction and…
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.